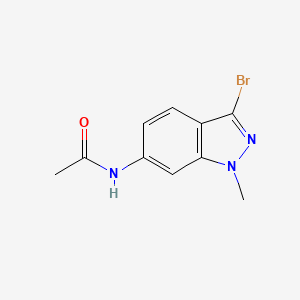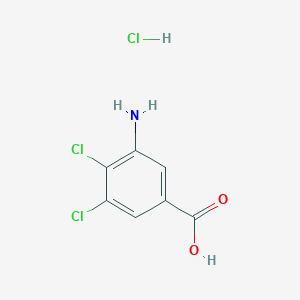
3-(Bromomethyl)-5-fluorobenzaldehyde
Descripción general
Descripción
3-(Bromomethyl)-5-fluorobenzaldehyde (BMFB) is a versatile compound of interest due to its wide range of applications in the fields of chemistry, biology, and pharmacology. It is a small molecule with a molecular weight of 219.05 g/mol, and is composed of a bromomethyl group, a five-membered ring, and a fluorine atom attached to the benzene ring. BMFB is a colorless solid at room temperature and is soluble in organic solvents such as ether, ethanol, and benzene.
Aplicaciones Científicas De Investigación
Synthetic Intermediates and Catalysts
3-(Bromomethyl)-5-fluorobenzaldehyde is used in the synthesis of various chemical compounds. For instance, it participates in reactions forming acridin-9(10H)-ones through a process involving lithiobenzenes, halobenzaldehydes, and benzenamines or arylmethanamines. This reaction is fundamental in the formation of compounds with potential biological and medicinal applications (Kobayashi et al., 2013). Additionally, it's utilized in the Friedländer synthesis to produce biquinoline derivatives, indicating its role in the formation of complex organic structures with high emission quantum yield, beneficial in various scientific applications (Hu et al., 2003).
Drug Discovery and Material Science
In drug discovery and material science, this compound serves as a precursor or an intermediate. It has been involved in synthesizing benzamide derivatives, a class of compounds with significant pharmaceutical interest, indicating its role in the development of non-peptide small molecular antagonists (Bi, 2015). The compound is also pivotal in the telescoping process of synthesizing key intermediates in drug discovery, demonstrating its utility in improving synthetic routes and enhancing the yield of crucial medicinal compounds (Nishimura & Saitoh, 2016).
Biochemical Research
In biochemical research, 3-(Bromomethyl)-5-fluorobenzaldehyde is involved in the study of bacterial transformation of halogenated aromatic aldehydes, showing its relevance in understanding biochemical pathways and environmental transformations of organic compounds (Neilson et al., 1988).
Biomedical Applications
The compound also finds applications in biomedical research, where it's involved in synthesizing new compounds with potential in regulating inflammatory diseases as shown in docking studies, highlighting its significance in developing new therapeutic agents (Ryzhkova et al., 2020).
Mecanismo De Acción
Target of Action
Bromomethyl compounds are often used in organic synthesis due to their reactivity. They can act as electrophiles, reacting with nucleophiles such as amines, alcohols, and carboxylic acids .
Mode of Action
The bromine atom in bromomethyl compounds is a good leaving group, which means it can be displaced by a nucleophile in a substitution reaction . This can result in the formation of a new carbon-nucleophile bond.
Action Environment
The action of “3-(Bromomethyl)-5-fluorobenzaldehyde” can be influenced by various environmental factors such as temperature, pH, and the presence of other reactive species. For example, the rate of the reaction between the compound and a nucleophile could increase with higher temperatures .
Propiedades
IUPAC Name |
3-(bromomethyl)-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRILTQPYHNWMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=O)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-5-fluorobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Azaspiro[3.4]octane hemioxalate](/img/structure/B1529097.png)
![tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1529098.png)
![tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1529099.png)
![[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1529100.png)




![2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride](/img/structure/B1529108.png)




